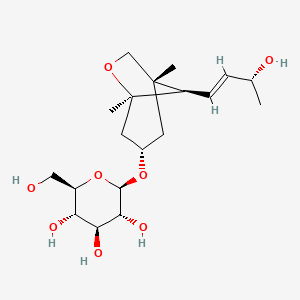

Ascleposide D

Description

Properties

Molecular Formula |

C19H32O8 |

|---|---|

Molecular Weight |

388.5 g/mol |

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[[(1S,3S,5R,8R)-8-[(E,3R)-3-hydroxybut-1-enyl]-1,5-dimethyl-6-oxabicyclo[3.2.1]octan-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C19H32O8/c1-10(21)4-5-13-18(2)6-11(7-19(13,3)25-9-18)26-17-16(24)15(23)14(22)12(8-20)27-17/h4-5,10-17,20-24H,6-9H2,1-3H3/b5-4+/t10-,11+,12-,13-,14-,15+,16-,17-,18-,19-/m1/s1 |

InChI Key |

JFOUWNPMOCKCRW-REEFUKRJSA-N |

Isomeric SMILES |

C[C@H](/C=C/[C@@H]1[C@@]2(C[C@@H](C[C@]1(OC2)C)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C)O |

Canonical SMILES |

CC(C=CC1C2(CC(CC1(OC2)C)OC3C(C(C(C(O3)CO)O)O)O)C)O |

Origin of Product |

United States |

Preparation Methods

Plant Source and Initial Extraction

- Source : Asclepias curassavica is the primary botanical source for Ascleposide D. The plant is rich in cardenolides, including this compound, which are extracted for further purification.

- Extraction Solvents : The extraction typically employs organic solvents selected to maximize yield and maintain compound stability. Common solvents include methanol, ethanol, or aqueous mixtures, optimized to prevent degradation of sensitive glycosidic bonds.

- Extraction Conditions : Parameters such as temperature, solvent polarity, and duration are carefully controlled to enhance extraction efficiency while avoiding thermal or chemical decomposition.

Purification Techniques

- Chromatography : Gradient elution chromatography is used extensively for the separation and purification of this compound from crude extracts. This method improves separation efficiency by gradually changing solvent polarity, which helps isolate pure this compound.

- Column Chromatography : Macroporous resin columns or silica gel columns are utilized for preliminary fractionation. Two-step or multi-step column separations can enhance purity but may reduce overall recovery.

- Crystallization : Microcrystalline preparation methods have been explored for related saponins and glycosides to improve purity and bioavailability. Although specific data on this compound crystallization are limited, analogous compounds benefit from microcrystalline forms that enhance stability and pharmacokinetics.

Analytical Characterization During Preparation

Spectroscopic Methods : Identification and purity confirmation rely on a combination of:

Chromatographic Analysis : High-performance liquid chromatography (HPLC) coupled with diode array detection (DAD) or evaporative light scattering detection (ELSD) is used to standardize extracts and quantify this compound content.

Chemical and Reaction Considerations in Preparation

- Stability : this compound’s multiple functional groups, including glycosidic linkages and lactone rings, require mild reaction conditions during extraction and purification to avoid hydrolysis or rearrangement.

- Derivatization : Chemical modifications to improve efficacy or reduce toxicity depend on controlled reaction conditions such as pH, temperature, and catalysts, though specific synthetic derivatization protocols for this compound remain underexplored.

Comparative Data on Preparation Methods

Note: The yield data are primarily referenced from studies on structurally related saponins and glycosides due to limited direct quantitative data on this compound.

Chemical Reactions Analysis

Types of Reactions: Ascleposide D undergoes various chemical reactions, including:

Oxidation: This reaction can modify the hydroxyl groups present in the molecule.

Reduction: Reduction reactions can alter the double bonds within the steroid nucleus.

Substitution: Functional groups in this compound can be substituted with other groups under specific conditions.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Ascleposide D involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Structural and Functional Analogs

The compounds ilicol , eucalyptone , and ascleposide E (structural analogs) were evaluated for their inhibitory effects on CDK1/CB1. Below is a comparative analysis:

Table 1: Key Properties of Ascleposide E and Analogs

| Property | Ascleposide E | Ilicol | Eucalyptone |

|---|---|---|---|

| Binding Affinity | -7.1 kcal/mol | -6.8 kcal/mol | -6.5 kcal/mol |

| Inhibition Constant | 5.9 µM | 9.2 µM | 12.4 µM |

| Hydrogen Bonds | 5 (CDK1), 6 (CB1) | 4 (CDK1), 5 (CB1) | 3 (CDK1), 4 (CB1) |

| Lipinski Compliance | Yes | Yes | No (log P > 5) |

| P-glycoprotein Inhibition | No | No | Yes |

| Water Solubility | -2.9 to 3.9 mol/L | -3.1 to 3.5 mol/L | -4.0 to 2.8 mol/L |

Binding Affinity and Molecular Interactions

- Ascleposide E exhibits the highest binding affinity (-7.1 kcal/mol) due to its formation of 5–6 hydrogen bonds with critical residues (e.g., ARG68 in CB1 and GLN49 in CDK1) .

- Ilicol and eucalyptone show weaker binding, attributed to fewer hydrogen bonds and suboptimal hydrophobic interactions .

Pharmacokinetic and Toxicity Profiles

- Lipinski’s Rule : Ascleposide E and ilicol comply, while eucalyptone’s high log P value (>5) limits its oral bioavailability .

- P-glycoprotein Inhibition : Eucalyptone acts as a P-glycoprotein inhibitor, increasing the risk of drug-drug interactions, whereas ascleposide E avoids this issue .

- Toxicity: None of the compounds show hepatotoxicity or AMES mutagenicity .

Mechanistic Differences

Q & A

Q. What experimental models are most appropriate for studying Ascleposide D’s cell cycle inhibitory effects?

Methodological Answer: Use prostate cancer cell lines (e.g., DU145) for in vitro studies to assess dose-dependent effects on cyclin D1, CDK4, and c-Myc downregulation . For G2/M phase analysis, combine flow cytometry with Western blotting to quantify cyclin B1 and CDK1 expression. Validate findings using molecular docking to compare this compound’s binding affinity with CDK1/CB1 complexes, referencing computational tools like AutoDock Vina .

Q. How can researchers ensure reproducibility in molecular docking studies for this compound?

Methodological Answer: Standardize docking parameters (e.g., grid box size, exhaustiveness) across experiments and validate results with multiple software platforms (e.g., SwissDock, MOE). Cross-reference binding energies (e.g., Ascleposide E’s -7.1 kcal/mol with CDK1 ) and inhibition constants (e.g., 5.9 µM ) to establish consistency. Include negative controls (e.g., non-binding ligands) and report root-mean-square deviation (RMSD) values for pose validation .

Q. What pharmacokinetic parameters should be prioritized in ADMET profiling of this compound?

Methodological Answer: Use in silico tools like SwissADME or pkCSM to evaluate Lipinski’s Rule of Five compliance, focusing on logP (<5), molecular weight (<500 Da), and hydrogen bond donors/acceptors. For Ascleposide analogs, assess intestinal absorption (>30% is favorable) and hepatotoxicity (AMES test) . Prioritize water solubility ranges (-2.9 to 3.9 mol/L ) and cytochrome P450 interactions (e.g., CYP3A4 substrate status) to predict metabolic stability.

Advanced Research Questions

Q. How can contradictions between in vitro efficacy and in vivo toxicity of this compound be resolved?

Methodological Answer: Conduct dose-escalation studies in murine models to identify therapeutic windows, correlating plasma concentrations with tumor suppression and organ toxicity. Use transcriptomic profiling (RNA-seq) to compare gene expression in in vitro vs. in vivo settings, focusing on apoptotic pathways (e.g., p21/p27 downregulation ). Integrate physiologically based pharmacokinetic (PBPK) modeling to predict tissue-specific bioavailability .

Q. What strategies optimize the selectivity of this compound for CDK1/CB1 over off-target kinases?

Methodological Answer: Perform kinase inhibition assays (e.g., Eurofins KinaseProfiler) to screen against a panel of 100+ kinases. Use structural analogs (e.g., Ascleposide E ) to identify critical residues (e.g., GLN49, ARG20 in CDK1 ) for hydrogen bonding. Employ alanine-scanning mutagenesis to confirm binding specificity and reduce off-target interactions .

Q. How should researchers address discrepancies in cyclin downregulation observed across cell types?

Methodological Answer: Apply single-cell RNA sequencing to map heterogeneity in cyclin expression within tumor populations. Use CRISPR-Cas9 knockouts (e.g., c-Myc deletion) to isolate this compound’s direct vs. indirect effects on cyclin D1 . Validate findings with proteomic analysis (e.g., mass spectrometry) to quantify protein degradation rates .

Data Analysis & Validation

Q. What statistical approaches are recommended for analyzing dose-response data in this compound studies?

Methodological Answer: Fit dose-response curves using nonlinear regression (e.g., GraphPad Prism’s log[inhibitor] vs. normalized response model). Calculate IC50 values with 95% confidence intervals and apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons. Report effect sizes (Cohen’s d) for cyclin expression changes .

Q. How can researchers validate molecular docking predictions of this compound’s binding modes?

Methodological Answer: Perform molecular dynamics (MD) simulations (e.g., GROMACS) over 100+ nanoseconds to assess binding stability. Compare predicted hydrogen bond distances (e.g., 2.06–2.59 Å ) with crystallographic data from the Protein Data Bank. Validate experimentally via surface plasmon resonance (SPR) to measure binding kinetics (ka/kd) .

Experimental Design & Replication

Q. What controls are essential for ensuring robustness in cell cycle arrest assays?

Methodological Answer: Include untreated cells, vehicle controls (e.g., DMSO), and positive controls (e.g., paclitaxel for G2/M arrest ). Use synchronization methods (e.g., serum starvation for G1 arrest) to standardize cell cycle phases pre-treatment. Replicate experiments across ≥3 biological replicates and report inter-assay variability .

Q. How can researchers reconcile conflicting findings between this compound and structurally similar compounds (e.g., Ascleposide E)?

Methodological Answer: Perform comparative molecular field analysis (CoMFA) to map steric/electrostatic differences. Test analogs in parallel in vitro assays (e.g., CDK1 inhibition ) and analyze structure-activity relationships (SAR) to identify critical functional groups. Publish raw data and docking parameters to enable meta-analyses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.